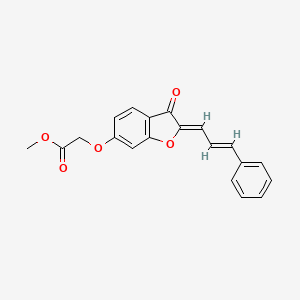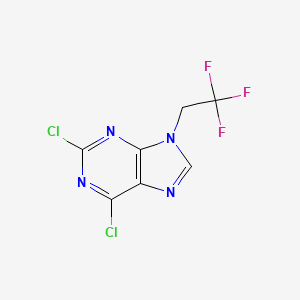
2,6-二氯-9-(2,2,2-三氟乙基)-9H-嘌呤
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine" is a derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. Purines, including the mentioned compound, are widely studied for their biological activities and potential therapeutic applications. The presence of chlorine and trifluoroethyl groups in the compound suggests that it may have unique physical and chemical properties, as well as biological activity .
Synthesis Analysis
The synthesis of purine derivatives often involves the N-alkylation or N-arylation of the purine nucleus followed by various coupling reactions to introduce different substituents at specific positions on the purine ring. For instance, the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines involves Stille coupling to introduce the furyl substituent at the 6-position . Similarly, the Mitsunobu reaction has been employed to synthesize 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine, indicating that this reaction could potentially be adapted for the synthesis of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine . Sequential Mitsunobu reactions have also been used for the synthesis of 2,6,9-tri-substituted purines, which could be relevant for the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the purine ring, which is a fused imidazole and pyrimidine ring. Substituents on the purine ring, such as chlorine or trifluoroethyl groups, can significantly influence the molecule's electronic distribution and steric hindrance, potentially affecting its biological activity and interaction with biological targets . The hydrogen-bonding schemes observed in related purine structures, such as 2,6-diamino-9H-purine monohydrate, suggest that similar interactions could be present in the compound of interest, affecting its solubility and binding properties .
Chemical Reactions Analysis
Purine derivatives undergo various chemical reactions, including hydrolysis and alcoholysis, which can be catalyzed by compounds like DABCO . The presence of electron-withdrawing groups, such as chlorine or trifluoromethyl, can influence the reactivity of the purine ring, making it more susceptible to nucleophilic attack or facilitating the displacement of halide groups . These reactions are crucial for further functionalization of the purine core and for the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, including solubility, melting point, and stability, are influenced by the nature and position of substituents on the purine ring. Electron-withdrawing groups, such as chlorine and trifluoromethyl, can increase the compound's lipophilicity, which may affect its bioavailability and distribution within biological systems . The antimycobacterial and antirhinovirus activities of similar compounds suggest that "2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine" could also exhibit significant biological activity, which is often correlated with its physical and chemical properties .
科学研究应用
嘌呤碱的互变异构和分子相互作用
对包括嘌呤在内的核酸碱的互变异构的研究探讨了分子环境的变化如何影响互变异构形式的稳定性。这对于理解核酸碱的致突变潜力及其在生物系统中的相互作用具有重要意义。使用红外光谱进行的研究提供了有关分离碱的见解,突出了互变异构平衡的生物学意义,这可能有助于自发突变过程 (Person 等人,1989 年)。
嘌呤衍生物的毒理学研究
对嘌呤衍生物(如 6-巯基嘌呤及其类似物)的毒性作用进行了研究,以了解其细胞杀伤作用和治疗期间的潜在风险。这些研究对于区分嘌呤类似物的细胞毒性作用和其它化合物的细胞毒性作用至关重要,为其作用机制和在疾病治疗中的潜在应用提供了见解 (Philips 等人,1954 年)。
嘌呤类似物的环境存在和影响
对三(1,3-二氯-2-丙基)磷酸酯 (TDCPP) 等环境污染物的研究突出了含卤素的有机磷化学物质(包括嘌呤类似物)在环境中的广泛存在。这些研究重点关注接触这些化学物质相关的生态和健康风险,有助于我们了解它们的行为以及对生态系统和人类健康的影响 (Wang 等人,2020 年)。
嘌呤类似物的治疗应用
对作用于嘌呤和嘧啶的 P2 受体拮抗剂的研究讨论了它们与多种疾病(包括疼痛、癌症和炎症)相关的潜在治疗靶点。这突出了为治疗应用开发特定拮抗剂分子的持续努力,强调了嘌呤衍生物的药用价值 (Ferreira 等人,2019 年)。
属性
IUPAC Name |
2,6-dichloro-9-(2,2,2-trifluoroethyl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N4/c8-4-3-5(15-6(9)14-4)16(2-13-3)1-7(10,11)12/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQYOTYBFANTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(F)(F)F)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

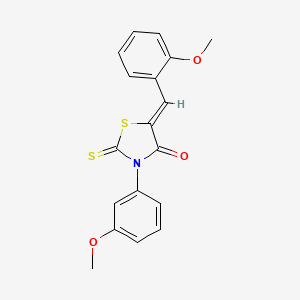
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide](/img/structure/B2519825.png)
![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)
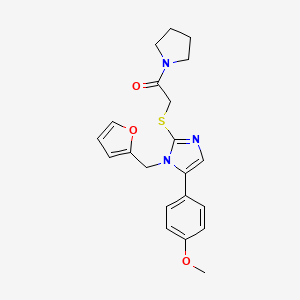

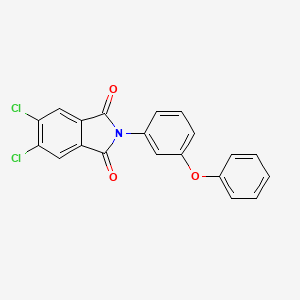
![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)

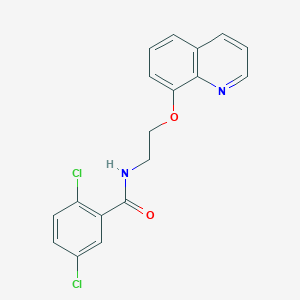
![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)



